4-(Heptadecan-9-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-heptadecan-9-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N/c1-3-5-7-9-11-13-15-21(22-17-19-23-20-18-22)16-14-12-10-8-6-4-2/h17-21H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJUROHLFBAGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Heptadecan 9 Yl Pyridine and Its Functionalized Analogues
Strategic Retrosynthesis of the 4-(Heptadecan-9-yl)pyridine Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For this compound, the most logical retrosynthetic disconnection is at the C4-C9' bond, which connects the pyridine (B92270) ring to the heptadecyl chain. This approach simplifies the target molecule into two key fragments: a pyridine synthon functionalized at the C4 position and a heptadecan-9-yl synthon.
This primary disconnection leads to two general synthetic strategies:
Attaching a pre-formed heptadecan-9-yl group to a C4-functionalized pyridine. This is the most common and direct approach. The pyridine synthon would be a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) or a pyridine-4-boronic acid derivative. The corresponding synthetic equivalent for the heptadecan-9-yl fragment would be an organometallic reagent, such as a Grignard reagent (heptadecan-9-ylmagnesium bromide) or an organozinc reagent, or a boronic acid/ester. nih.gov
Constructing the pyridine ring with the alkyl chain already in place. This involves ring-forming reactions like the Hantzsch or Bohlmann-Rahtz pyridine syntheses, which assemble the heterocyclic core from acyclic precursors. advancechemjournal.comnih.gov While feasible, this approach can be less convergent and may require more complex starting materials to install the specific heptadecan-9-yl group.
The first strategy, involving the coupling of two key fragments, is generally preferred for its modularity and the wide availability of powerful cross-coupling reactions to form the crucial C(sp²)-C(sp³) bond. advancechemjournal.com
Cross-Coupling Reactions for Carbon-Carbon Bond Formation at the Pyridine C4 Position
The formation of the carbon-carbon bond between the pyridine C4 carbon and the alkyl chain is the pivotal step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the premier tools for this transformation, offering high efficiency and functional group tolerance. nih.gov
The Suzuki-Miyaura and Stille couplings are powerful methods for forging C-C bonds. In the context of synthesizing this compound, a 4-halopyridine would be coupled with an organoboron or organotin reagent, respectively.
The Suzuki-Miyaura coupling involves the reaction of a 4-halopyridine with an alkylboronic acid or ester, such as heptadecan-9-ylboronic acid, in the presence of a palladium catalyst and a base. mdpi.com The development of specialized ligands, particularly bulky dialkylbiaryl phosphines, has been crucial for enabling the efficient coupling of C(sp³)-hybridized organoboron reagents with heteroaryl halides. nih.gov These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
The Stille coupling utilizes an organostannane reagent, such as (heptadecan-9-yl)tributylstannane, with a 4-halopyridine. While effective, the toxicity and stoichiometric tin byproducts associated with Stille reactions have led to a preference for the Suzuki-Miyaura coupling in many applications.
| Reaction | Pyridine Substrate | Alkyl Reagent | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromopyridine | Heptadecan-9-ylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Stille | 4-Iodopyridine | (Heptadecan-9-yl)tributylstannane | Pd(PPh₃)₄ | PPh₃ | None (co-catalyst like CuI may be used) | Toluene, THF |
A significant challenge in pyridine chemistry is controlling the position of functionalization. nih.gov The electronic nature of the pyridine ring makes the C2 and C6 positions most susceptible to nucleophilic attack and deprotonation, while the C3 and C5 positions are favored in electrophilic substitutions. The C4 position often exhibits intermediate reactivity, making its selective functionalization difficult. nih.govnih.gov
Modern synthetic methods have been developed to overcome this challenge and achieve C4-selectivity:
Directed Metalation: Using specific directing groups on the pyridine ring can guide metalation (and subsequent reaction with an electrophile) to a desired position. However, directing functionalization to C4 can be complex.
Blocking Groups: A temporary blocking group can be installed at the more reactive C2 and C6 positions, forcing functionalization to occur at C4. nih.gov The blocking group is then removed in a subsequent step.
Minisci-Type Reactions: While classical Minisci reactions often yield mixtures of C2 and C4 isomers, new variants have been developed that offer exquisite control. nih.gov For instance, the use of a maleate-derived blocking group has been shown to enable highly selective decarboxylative alkylation at the C4 position. nih.gov
Ligand-Controlled Cross-Coupling: In substrates like 2,4-dichloropyridine, the choice of ligand can reverse the conventional reactivity. While C2 is typically more reactive, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium catalyst can promote cross-coupling selectively at the C4 position, leaving the C2 chloride intact for further modification. nih.gov
C-H Functionalization: The direct conversion of a C-H bond at the C4 position into a C-C bond is a highly atom-economical approach. researchgate.net This can be achieved through various transition-metal-catalyzed reactions that activate the C4 C-H bond, often involving the formation of pyridinium (B92312) salts as reactive intermediates. nih.govacs.org
Synthetic Routes to Introduce and Modify the Heptadecan-9-yl Chain
The synthesis of the C17 alkyl fragment, specifically the heptadecan-9-yl group, is a crucial prerequisite for its coupling to the pyridine ring. This branched, symmetric alkyl chain can be constructed through several reliable methods. A common approach involves a Grignard reaction, where two identical C8 fragments are coupled to a central carbonyl carbon.
A plausible synthetic sequence is as follows:
Preparation of the Grignard Reagent: Octyl bromide is treated with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form octylmagnesium bromide.
Coupling Reaction: The Grignard reagent is then reacted with a C1 carbonyl source that will become the 9-position carbon. A suitable electrophile is ethyl formate. This reaction initially forms nonan-9-ol.
Conversion to Halide: The resulting secondary alcohol, nonan-9-ol, is then converted to the corresponding halide, 9-bromoheptadecane, using a reagent like phosphorus tribromide (PBr₃).
Formation of the Coupling Partner: The 9-bromoheptadecane can then be converted into the necessary organometallic or organoboron reagent for the cross-coupling step. For a Suzuki reaction, this involves reacting the bromide with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to form the corresponding boronic ester.
This modular approach allows for the efficient and large-scale synthesis of the required alkyl fragment.
Sustainable and Green Chemistry Approaches in Alkylpyridine Synthesis
In line with the growing emphasis on environmental responsibility, green chemistry principles are increasingly being applied to the synthesis of pyridine derivatives. ijarsct.co.in The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net
Key green chemistry strategies applicable to alkylpyridine synthesis include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of a process. benthamscience.com
Catalysis with Earth-Abundant Metals: While palladium is highly effective, it is also a precious and costly metal. Research into catalysts based on more abundant and less toxic metals, such as iron, is a major goal. rsc.org Iron-catalyzed cyclization reactions, for example, have been developed for the synthesis of substituted pyridines. rsc.org
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates (one-pot reactions) reduces solvent use, purification steps, and waste generation. nih.govresearchgate.net
Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers reactions under mild conditions (room temperature and neutral pH), often with high selectivity, thereby reducing energy consumption and byproduct formation. rsc.orgnih.gov For instance, recombinant microbial cells have been used to synthesize functionalized pyridines from simple precursors like lutidine. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. ijarsct.co.in
By integrating these approaches, the synthesis of this compound and other valuable alkylpyridines can be made more efficient, economical, and environmentally sustainable. chimia.ch
Advanced Spectroscopic and Structural Elucidation of 4 Heptadecan 9 Yl Pyridine Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) nuclei within a molecule. For 4-(Heptadecan-9-yl)pyridine, a combination of 1D and 2D NMR experiments would provide a complete structural map.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the heptadecyl chain. The protons on the pyridine ring, being in an electron-deficient aromatic system, would resonate at higher chemical shifts (downfield). Specifically, the two protons ortho to the nitrogen atom (H-2 and H-6) would likely appear as a doublet around δ 8.5-8.7 ppm, while the two protons meta to the nitrogen (H-3 and H-5) would appear as another doublet at a slightly lower chemical shift, around δ 7.2-7.4 ppm.
The protons of the heptadecyl chain would resonate in the upfield region of the spectrum (δ 0.8-2.7 ppm). The methine proton at the point of attachment to the pyridine ring (C-9) would be the most downfield of the aliphatic signals, likely appearing as a multiplet around δ 2.6-2.8 ppm due to coupling with the adjacent methylene (B1212753) protons. The terminal methyl groups (C-1 and C-17) would exhibit a characteristic triplet around δ 0.8-0.9 ppm. The numerous methylene groups in the chain would produce a complex series of overlapping multiplets in the δ 1.2-1.6 ppm region.
The ¹³C NMR spectrum would provide complementary information. The carbon atoms of the pyridine ring are expected to have chemical shifts in the aromatic region, with the carbon atom attached to the alkyl chain (C-4) resonating around δ 155-160 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) would appear at approximately δ 148-152 ppm, and the C-3 and C-5 carbons would be found around δ 122-125 ppm. The carbons of the heptadecyl chain would have characteristic aliphatic chemical shifts, with the methine carbon (C-9) at around δ 35-40 ppm and the terminal methyl carbons resonating at approximately δ 14 ppm. The remaining methylene carbons would produce a series of signals between δ 22 and δ 32 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine H-2, H-6 | 8.5-8.7 (d) | 148-152 |
| Pyridine H-3, H-5 | 7.2-7.4 (d) | 122-125 |
| Pyridine C-4 | - | 155-160 |
| Heptadecyl C-9 H | 2.6-2.8 (m) | 35-40 |
| Heptadecyl CH₂ | 1.2-1.6 (m) | 22-32 |
| Heptadecyl CH₃ | 0.8-0.9 (t) | ~14 |
d = doublet, t = triplet, m = multiplet
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry would be employed to determine the precise molecular mass of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The nominal molecular weight of this compound is 331.58 g/mol . High-resolution mass spectrometry (HRMS) would be capable of confirming the elemental composition, C₂₂H₃₉N.
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 331 would be expected. The fragmentation of the molecule would likely proceed via several characteristic pathways. A prominent fragmentation would be the benzylic cleavage at the C9-C10 and C9-C8 bonds of the heptadecyl chain, leading to the formation of stable secondary carbocations. Cleavage of the C-C bond adjacent to the pyridine ring is a common fragmentation pathway for alkyl-substituted aromatic compounds. This would result in a significant peak corresponding to the pyridinylmethyl cation or related resonance-stabilized structures.
Another expected fragmentation pattern would involve the loss of alkyl chains from the heptadecyl group, leading to a series of peaks separated by 14 Da (the mass of a CH₂ group). This would create a characteristic pattern in the lower mass region of the spectrum, indicative of a long aliphatic chain.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity |
| 331 | [M]⁺ (Molecular Ion) |
| 218 | [M - C₈H₁₇]⁺ |
| 106 | [C₅H₄NCH₂]⁺ |
| 93 | [C₅H₅N]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Group Frequencies and Molecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment.
The FT-IR spectrum of this compound would be dominated by the vibrational modes of the pyridine ring and the long alkyl chain. The C-H stretching vibrations of the aromatic pyridine ring would be observed in the region of 3000-3100 cm⁻¹. The C-H stretching vibrations of the aliphatic heptadecyl chain would appear as strong bands in the 2850-2960 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of characteristic bands between 1400 and 1600 cm⁻¹. Specifically, a strong band around 1600 cm⁻¹ is characteristic of the pyridine ring stretching mode. The in-plane and out-of-plane C-H bending vibrations of the pyridine ring would be found in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. The C-H bending vibrations of the methylene and methyl groups of the alkyl chain would be observed around 1465 cm⁻¹ and 1375 cm⁻¹.
Raman spectroscopy would provide complementary information. The ring breathing mode of the pyridine ring, which is often a strong and sharp band, would be expected around 1000 cm⁻¹. The C-C stretching vibrations of the alkyl chain would also be visible in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | FT-IR, Raman |
| Pyridine Ring Stretch (C=C, C=N) | 1400-1600 | FT-IR, Raman |
| CH₂ Bending | ~1465 | FT-IR |
| CH₃ Bending | ~1375 | FT-IR |
| Pyridine Ring Breathing | ~1000 | Raman |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While obtaining a suitable single crystal of this compound could be challenging due to the conformational flexibility of the long alkyl chain, a successful analysis would reveal precise bond lengths, bond angles, and torsion angles.
Thermal Analysis (TGA, DSC) for Phase Behavior and Thermal Decomposition Characteristics
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of a material.
A DSC analysis of this compound would be expected to show a melting point, which would be influenced by the length of the alkyl chain and the packing efficiency in the solid state. The presence of the long alkyl chain might also lead to other phase transitions, such as solid-solid transitions, before melting.
TGA would provide information on the thermal stability of the compound. The decomposition of this compound would likely occur at elevated temperatures, with the initial weight loss potentially corresponding to the fragmentation and volatilization of the heptadecyl chain, followed by the decomposition of the more stable pyridine ring at higher temperatures. The analysis would be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Theoretical and Computational Chemistry Studies on 4 Heptadecan 9 Yl Pyridine
Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Charge Distribution Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of the electronic properties of molecules. irjweb.comscirp.org For 4-(Heptadecan-9-yl)pyridine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide a comprehensive understanding of its electronic structure. dntb.gov.uaresearchgate.netmdpi.comnih.gov
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. dergipark.org.tryoutube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comscirp.orgscispace.com A smaller gap generally suggests higher reactivity. irjweb.com For substituted pyridines, these values are sensitive to the nature and position of the substituents. researchgate.net
Furthermore, DFT calculations allow for the mapping of the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. dergipark.org.trscispace.com The MEP can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with other chemical species. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and hyperconjugative interactions within the molecule. dergipark.org.tr
Table 1: Representative DFT-Calculated Electronic Properties
| Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |
Note: The values in this table are illustrative and represent typical ranges for similar pyridine (B92270) derivatives.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
Due to the flexible nature of the heptadecyl chain, this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful computational method to explore this conformational landscape and understand the molecule's dynamic behavior over time. nih.govnih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes shape. nih.gov
By simulating the molecule in different environments, such as in a vacuum or in a solvent, MD can reveal the preferred conformations and the energy barriers between them. mdpi.comnih.gov This is particularly important for understanding how the long alkyl chain might fold and interact with the pyridine ring or with neighboring molecules. nih.gov Such simulations can provide insights into properties like molecular flexibility, which can influence how the molecule packs in a solid state or interacts with biological targets. nih.govdntb.gov.ua
Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption Spectra, NMR Chemical Shifts) via Computational Methods
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. researchgate.net
UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. researchgate.netresearchgate.netnih.gov By calculating the energies of electronic transitions, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. scirp.orgnih.gov For this compound, these calculations would likely predict transitions involving the π-system of the pyridine ring. researchgate.net
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. nih.govnih.govacs.org DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netwu.ac.th By comparing the calculated shifts with experimental data, the structure of a synthesized compound can be confirmed. researchgate.netbohrium.com
Table 2: Representative Predicted Spectroscopic Data
| Spectroscopic Data | Predicted Value |
| Maximum UV-Vis Absorption (λmax) | ~260 nm |
| ¹H NMR Chemical Shift (aromatic) | 7.0-8.5 ppm |
| ¹³C NMR Chemical Shift (aromatic) | 120-150 ppm |
Note: The values in this table are illustrative and represent typical ranges for similar pyridine derivatives.
Analysis of Non-Covalent Interactions within Self-Assembled Systems
The interplay of a polar pyridine head group and a nonpolar aliphatic tail in this compound suggests a propensity for self-assembly, driven by non-covalent interactions. fortunejournals.com These interactions, such as van der Waals forces and π-π stacking, are crucial in determining the structure and stability of supramolecular architectures. fortunejournals.comnih.gov
Computational methods can be employed to study these weak interactions in detail. For instance, DFT calculations can be used to model dimers or larger clusters of molecules to quantify the strength of π-π stacking between pyridine rings. nih.gov MD simulations can also be used to observe the spontaneous self-assembly of these molecules in a simulated environment, providing insights into the formation of larger structures like micelles or layers. fortunejournals.com
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity of this compound. nih.gov These descriptors provide a quantitative measure of various electronic properties that govern chemical reactions. irjweb.commdpi.com
Key reactivity descriptors include:
Chemical Potential (μ): Related to the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to change in electron distribution. irjweb.com
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. irjweb.com
Table 3: Representative Quantum Chemical Descriptors
| Descriptor | Representative Value (eV) |
| Chemical Potential (μ) | -3.65 |
| Hardness (η) | 2.85 |
| Electrophilicity Index (ω) | 2.33 |
Note: The values in this table are illustrative and calculated from the representative HOMO/LUMO energies in Table 1.
Investigation of Reactivity and Reaction Mechanisms Involving 4 Heptadecan 9 Yl Pyridine
Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Core in 4-(Heptadecan-9-yl)pyridine
The reactivity of the pyridine ring is fundamentally dictated by the presence of the electronegative nitrogen atom. This atom imparts a dipole moment to the molecule and reduces the electron density at the carbon atoms, particularly at the C2, C4, and C6 positions. Consequently, the pyridine core is generally less susceptible to electrophilic aromatic substitution compared to benzene. Electrophilic attack, when it does occur under forcing conditions, is typically directed to the C3 and C5 positions, which have relatively higher electron density.
Conversely, the electron-deficient nature of the pyridine ring makes it prone to nucleophilic attack. researchgate.net Nucleophiles preferentially target the electron-poor C2 and C4 positions. In the case of this compound, the C4 position is blocked by the alkyl substituent. Therefore, nucleophilic attack would be directed primarily to the C2 and C6 positions.
The heptadecan-9-yl group, being an alkyl substituent, exerts a weak electron-donating inductive effect (+I). This effect slightly increases the electron density of the pyridine ring, which modestly enhances its reactivity toward electrophiles and diminishes its reactivity toward nucleophiles compared to unsubstituted pyridine. However, this electronic influence is generally considered secondary to the steric effects imposed by such a large substituent.
| Feature | Description | Consequence for Reactivity |
| Electronegative Nitrogen | Withdraws electron density from the ring, especially C2 and C4. | Deactivates the ring towards electrophiles; Activates the ring towards nucleophiles. |
| Heptadecan-9-yl Group (Electronic) | Weakly electron-donating (inductive effect). | Slightly increases ring electron density, marginally favoring electrophilic attack and disfavoring nucleophilic attack. |
| Heptadecan-9-yl Group (Steric) | Blocks the C4 position. | Prevents any substitution reactions at the C4 position. |
| Overall Reactivity | Governed by a balance of electronic deactivation by nitrogen and steric/electronic effects of the alkyl group. | Electrophilic substitution is difficult (favors C3/C5). Nucleophilic substitution is favored at C2/C6. |
Coordination Chemistry of the Pyridine Nitrogen Atom and its Influence on Reactivity
The nitrogen atom in this compound possesses a lone pair of electrons in an sp2 hybrid orbital that lies in the plane of the aromatic ring. This lone pair is not part of the delocalized π-system, making it readily available for donation to Lewis acids, particularly metal ions. This allows pyridine and its derivatives to act as effective ligands in coordination chemistry, forming a wide variety of transition metal complexes. wikipedia.orgmdpi.com
The formation of a coordinate covalent bond between the pyridine nitrogen and a metal center has a profound impact on the reactivity of the pyridine ring. Upon coordination, a positive charge develops on the nitrogen atom, creating a pyridinium-like species. This N-coordination significantly enhances the electron-withdrawing nature of the nitrogen, which further depletes the electron density of the aromatic ring. As a result, the pyridine ring becomes highly activated towards nucleophilic attack and even more deactivated towards electrophilic attack. This principle is a cornerstone of many synthetic strategies involving pyridine functionalization. researchgate.net The coordination geometry can vary, with common forms including octahedral, tetrahedral, and square planar arrangements. wikipedia.orgyoutube.com
Mechanistic Studies of Functionalization Reactions on the Pyridine Ring
Functionalizing the C4 position of pyridines is a significant challenge in organic synthesis due to the electronic influence of the ring nitrogen. nih.gov Traditional methods often result in mixtures of isomers or require harsh conditions. chemrxiv.org Modern synthetic strategies have been developed to overcome these challenges, with mechanistic studies providing crucial insights.
One prominent mechanism involves a metalation-capture approach . For instance, the use of a strong, non-nucleophilic base like n-butylsodium can selectively deprotonate the C4 position of the pyridine ring. This contrasts with organolithium reagents, which tend to add nucleophilically at the C2 position. nih.gov Rapid injection NMR studies have indicated that this C4 selectivity arises from a thermodynamic pathway involving the intermolecular exchange of metalation sites. nih.gov The resulting 4-sodiopyridine intermediate can then be trapped by various electrophiles, such as alkyl halides, to yield the desired 4-substituted product. nih.gov
Another mechanistic avenue involves the formation of alkylidene dihydropyridines (ADHPs) as reactive intermediates. yorku.cayorku.ca This "soft enolization" approach allows for the diversification of 4-alkyl pyridines under mild conditions. These electron-rich ADHP intermediates can then participate in various transformations, including palladium-catalyzed reactions, to introduce new functional groups. yorku.cayorku.ca
Mechanistic investigations often employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods (e.g., Density Functional Theory) to elucidate reaction pathways and transition states. researchgate.netnih.gov
Influence of the Heptadecan-9-yl Substituent on Reaction Kinetics and Selectivity
The heptadecan-9-yl substituent at the C4 position exerts significant control over the kinetics and selectivity of reactions involving the pyridine ring through both steric and electronic effects.
Steric Influence: The most pronounced effect of the large and bulky heptadecan-9-yl group is steric hindrance.
Regioselectivity: The substituent effectively blocks the C4 position from any direct attack. Furthermore, it sterically shields the adjacent C3 and C5 positions. This shielding can dramatically slow down the rate of reactions at these sites or prevent them altogether, thereby directing incoming reagents to the less hindered C2 and C6 positions. In reactions like the Minisci radical alkylation, which can otherwise produce mixtures, a bulky C4-substituent can enhance the selectivity for the C2 position. nih.gov
Reaction Kinetics: The steric bulk can impede the approach of reagents to the pyridine ring, leading to slower reaction rates compared to less substituted pyridines. This is particularly true for reactions requiring the formation of a bulky transition state near the substituent.
Electronic Influence:
Reaction Kinetics: As a weakly electron-donating group, the heptadecan-9-yl substituent slightly increases the nucleophilicity of the pyridine nitrogen. This can influence the kinetics of reactions involving the nitrogen atom, such as N-alkylation and coordination with Lewis acids. nih.govrsc.org The rate of reaction with electrophiles at the ring carbons may be slightly increased, while the rate of reaction with nucleophiles may be slightly decreased. However, these electronic effects are generally subtle compared to the dominant steric influences of such a large alkyl group. acs.org
The interplay between these steric and electronic factors is crucial for predicting and controlling the outcome of chemical transformations on this compound, making it a key consideration in the design of synthetic routes.
The Role of this compound in Supramolecular Chemistry: An Overview
The field of supramolecular chemistry focuses on the design and synthesis of complex, functional chemical systems held together by non-covalent interactions. Within this area, pyridine and its derivatives are fundamental building blocks due to the directional coordination properties of the nitrogen atom and the potential for various intermolecular forces. The compound this compound, which features a long, branched alkyl chain attached to a pyridine ring, is a molecule of interest for exploring the principles of self-assembly and the construction of intricate supramolecular architectures. This article delves into the applications of this compound in this domain, focusing on design principles, its role in coordination chemistry, host-guest interactions, and the exploitation of non-covalent forces.
Contributions of 4 Heptadecan 9 Yl Pyridine Derivatives to Advanced Materials Science
Integration into Conjugated Polymer Systems for Organic Electronics
The incorporation of 4-(Heptadecan-9-yl)pyridine and its derivatives into conjugated polymer backbones represents a key strategy in the molecular engineering of materials for organic electronics. The bulky and branched heptadecan-9-yl group plays a crucial role in modulating the solid-state packing and solubility of these polymers, which are critical factors influencing their performance in electronic devices.
Design and Synthesis of Donor-Acceptor Copolymers with this compound Moieties
The design of donor-acceptor (D-A) copolymers is a cornerstone of modern organic electronics, enabling precise control over the material's bandgap and energy levels. While direct research on D-A copolymers featuring the this compound unit is not extensively documented in readily available literature, the principles of their design can be inferred from related structures. For instance, studies on copolymers with bulky side chains on carbazole (B46965) units, such as 9-(heptadecan-9-yl)carbazole, have demonstrated that these substituents are instrumental in achieving good solubility and influencing the polymer's photophysical properties. The synthesis of such polymers typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which allow for the precise assembly of alternating donor and acceptor monomer units. The pyridine (B92270) moiety itself can act as a modest electron acceptor, and its properties can be further tuned by substitution. The heptadecan-9-yl group, being a large, branched alkyl chain, would be anticipated to enhance the solubility of the resulting copolymers in common organic solvents, a critical factor for solution-based processing of thin films for electronic devices.
Investigations into Charge Transport Mechanisms and Carrier Mobility
The efficiency of organic electronic devices is fundamentally linked to the charge transport properties of the active materials. The mechanism of charge transport in conjugated polymers is complex, involving both intra-chain and inter-chain hopping of charge carriers. The morphology of the polymer film, including the degree of crystallinity and the packing of polymer chains, is a decisive factor. The presence of bulky side chains, such as the heptadecan-9-yl group, can significantly impact this morphology. While potentially disrupting dense π-π stacking, which is beneficial for inter-chain charge transport, these side chains can also prevent excessive aggregation, leading to more uniform and stable film morphologies. The trade-off between solubility, processability, and optimal solid-state packing is a key consideration in the design of such materials. High charge carrier mobility is a primary goal, and the strategic placement of side chains is a critical tool for achieving this. Research on related diketopyrrolopyrrole-based polymers has shown a strong correlation between the nature of the alkyl side chain and the resulting hole mobility, with longer or branched chains influencing the microstructure and, consequently, the electronic performance.
Applications in Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSC)
Pyridine-based materials have garnered significant interest for applications in solar energy conversion technologies. In the context of OPVs, pyridine derivatives can be incorporated into donor or acceptor materials to tune their electronic properties and improve device efficiency and stability. The electron-deficient nature of the pyridine ring makes it a suitable component for acceptor materials or as a modifying unit in donor polymers. Furthermore, pyridine-containing compounds can be used as interface layers in solar cells to enhance charge extraction and transport. While specific studies detailing the use of this compound in the active layer of OPVs are not prominent, the structural motif is relevant. The bulky alkyl group would enhance solubility, facilitating the formation of the desired bulk heterojunction morphology crucial for efficient exciton (B1674681) dissociation and charge collection.
In the realm of DSSCs, pyridine derivatives are widely used, most notably as additives in the electrolyte solution (e.g., 4-tert-butylpyridine) to improve the open-circuit voltage. While the direct application of this compound as a sensitizing dye is not a primary focus of reported research, its derivatives could potentially be explored as components of hole-transporting materials in solid-state DSSCs or perovskite solar cells, where processability and morphological control are key.
Role in Organic Thin-Film Transistors (OTFTs)
Organic thin-film transistors are fundamental components of flexible and printed electronics. The performance of an OTFT is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. The design of conjugated polymers for high-performance OTFTs often involves the incorporation of solubilizing side chains to enable solution processing and to control the thin-film microstructure. The this compound unit, with its significant alkyl component, would be expected to impart excellent solubility to a conjugated polymer backbone. This is a critical prerequisite for forming uniform, large-area semiconductor films via techniques like spin-coating or printing. The branched nature of the side chain can influence the polymer's packing in the solid state, which in turn affects the charge transport pathways. Achieving a balance between processability and high charge carrier mobility is the central challenge in this field. While specific performance data for OTFTs based on polymers containing this compound is not widely available, the molecular design principles are consistent with current strategies for developing high-mobility organic semiconductors.
Catalytic Applications of 4 Heptadecan 9 Yl Pyridine and Its Metal Complexes
Design and Application of 4-(Heptadecan-9-yl)pyridine-Based Ligands in Homogeneous Catalysis
The functionalization of pyridine (B92270) at the 4-position with an alkyl group, such as the heptadecan-9-yl chain, primarily influences the electronic and steric properties of the molecule when it serves as a ligand in homogeneous catalysis. The alkyl group is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its basicity and its ability to act as a σ-donor ligand to a metal center. This modification can have a significant impact on the catalytic activity of the resulting metal complex.
In the realm of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, the electronic nature of the pyridine ligand is crucial. Current time information in St. Louis County, US.arxiv.org Enhanced basicity in the ligand can lead to increased catalytic efficiency. arxiv.org The large heptadecan-9-yl group would also impart significant steric bulk around the metal center. This can be advantageous in promoting reductive elimination, the final step in many cross-coupling catalytic cycles, and can influence the regioselectivity of certain reactions.
Furthermore, the substantial hydrophobic character of the heptadecan-9-yl chain would dramatically increase the solubility of the corresponding metal complexes in nonpolar organic solvents, a critical consideration for many homogeneous catalytic processes. This property is particularly valuable for reactions involving hydrophobic substrates.
A notable application of 4-alkylpyridines is in palladium-catalyzed allylation reactions. nih.gov These reactions often proceed through the formation of alkylidene dihydropyridine (B1217469) intermediates, which act as nucleophiles. nih.gov The nature of the alkyl group can influence the stability and reactivity of these intermediates.
Table 1: Influence of 4-Alkylpyridine Ligands in Palladium-Catalyzed Reactions
| Catalytic Reaction | Role of 4-Alkylpyridine Ligand | Potential Influence of Heptadecan-9-yl Group |
|---|---|---|
| Suzuki-Miyaura Coupling | Electron-donating ligand, enhances catalyst activity. | Increased electron density at the metal center, improved solubility in non-polar media. |
| Heck Coupling | Modulates electronic properties and stability of the Pd catalyst. | Steric hindrance may influence regioselectivity; enhanced solubility. |
| Allylation | Precursor to nucleophilic alkylidene dihydropyridine intermediates. | May affect the stability and reactivity of intermediates; ensures high solubility. |
Electrocatalysis: Oxygen Reduction Reaction (ORR) and Related Processes
In electrocatalysis, particularly for the oxygen reduction reaction (ORR), pyridine derivatives are common components of more complex catalytic systems, often as axial ligands in metal-porphyrin or other macrocyclic complexes. researchgate.netnih.gov These complexes are investigated as potential replacements for expensive platinum-based catalysts in fuel cells. The role of the axial pyridine ligand is to modulate the electronic structure and redox potential of the metal center, which is the active site for O₂ binding and reduction.
While specific studies on this compound for ORR are not documented, the principles of axial ligand effects can be applied. The electron-donating nature of the alkyl group would influence the Fe²⁺/Fe³⁺ or Co²⁺/Co³⁺ redox couple of the central metal in a porphyrin complex, which is a key parameter for ORR activity. nih.gov
The most significant contribution of the heptadecan-9-yl group in this context would be its hydrophobicity. In aqueous environments, this long alkyl chain could be used to create a hydrophobic pocket around the active site, mimicking the environment of enzymes. This can be beneficial for several reasons:
It can help to repel water molecules from the active site, which can favor the desired 4-electron reduction of O₂ to H₂O over the less efficient 2-electron reduction to hydrogen peroxide.
It can enhance the catalyst's affinity for electrode surfaces, such as glassy carbon, which are often hydrophobic.
Iron porphyrins with pyridyl groups have been shown to be effective electrocatalysts for O₂ reduction, and the position of the nitrogen within the pyridyl substituents (e.g., 2-pyridyl vs. 4-pyridyl) can influence the selectivity of the reaction. researchgate.net The presence of a bulky, non-coordinating alkyl chain at the 4-position would primarily serve to anchor the catalyst in a specific environment without directly participating in the electronic coordination.
Organocatalytic Roles of the Pyridine Moiety
The pyridine moiety, particularly when substituted with electron-donating groups, can function as a nucleophilic organocatalyst. The classic example is 4-(dimethylamino)pyridine (DMAP), which is widely used to catalyze acylation reactions. researchgate.net The catalytic cycle involves the nucleophilic attack of the pyridine nitrogen on the acylating agent (e.g., an anhydride), forming a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to attack by a weakly nucleophilic alcohol.
This compound, being a 4-alkylpyridine, is more nucleophilic than pyridine itself and can therefore act as an organocatalyst in a similar manner, albeit less effective than DMAP, which benefits from resonance stabilization from the dimethylamino group. The primary role of the heptadecan-9-yl substituent would be to modulate the catalyst's solubility. For reactions conducted in nonpolar, aprotic solvents with hydrophobic substrates, this compound could be a more suitable catalyst than more polar analogues.
Table 2: Comparison of Pyridine-Based Nucleophilic Organocatalysts
| Catalyst | Key Structural Feature | Primary Application | Potential Role of this compound |
|---|---|---|---|
| Pyridine | Basic heterocyclic amine | General base catalyst | Baseline for comparison |
| 4-(Dimethylamino)pyridine (DMAP) | Resonance-stabilized, highly nucleophilic | Acylation, esterification, etc. | Serves as a less active but more lipophilic alternative. |
| This compound | Increased basicity and high lipophilicity | Catalysis in nonpolar media | Enhanced solubility for reactions with hydrophobic substrates. |
Bio-inspired Catalytic Systems Incorporating Pyridine Derivatives
Pyridine derivatives are frequently incorporated into bio-inspired catalytic systems to mimic the function of biological cofactors and active sites. One prominent example is the mimicking of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), a biological hydride donor. Dihydropyridines can act as recyclable organo-hydride donors for the reduction of various substrates, including CO₂. arxiv.orgacs.orgacs.org In such systems, the pyridine moiety is reversibly reduced to a dihydropyridine, which then delivers a hydride to the substrate, regenerating the aromatic pyridine. arxiv.orgacs.org
The heptadecan-9-yl group could play a significant role in systems that aim to mimic enzymatic catalysis within a lipid bilayer or other hydrophobic environments. The long alkyl chain would allow the catalytic pyridine headgroup to be anchored within a nonpolar phase, while potentially interacting with substrates at an interface.
Furthermore, in biomimetic models of metalloenzymes, such as cytochrome P450 or hydrogenases, 4-alkylpyridines can serve as axial ligands that simulate the histidine ligand found in many of these enzymes. rsc.orgrsc.org The steric and electronic properties of the axial ligand are known to fine-tune the reactivity of the metal's active site. rsc.org The bulky and hydrophobic nature of this compound could be exploited to create a model complex with a well-defined, sterically hindered, and nonpolar cavity around the metal center, mimicking the protein scaffold of an enzyme.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| 4-(Dimethylamino)pyridine (DMAP) |
| Palladium |
| Iron |
| Cobalt |
| Water |
| Hydrogen Peroxide |
| Carbon Dioxide |
| Oxygen |
Structure Interaction Relationship Sir Studies in Chemical Biology
Elucidation of Molecular Recognition Principles of Pyridine-Based Scaffolds
The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, largely due to its favorable molecular recognition properties. pharmablock.comrsc.org The nitrogen atom within the pyridine ring significantly influences its electronic properties, creating a dipole moment and enabling it to act as a hydrogen bond acceptor. pharmablock.com This capacity for hydrogen bonding is a critical factor in the molecular recognition of pyridine-based ligands by biological targets. nih.gov
The position of the nitrogen atom in the pyridine ring also dictates the spatial arrangement of these interactions. For a 4-substituted pyridine like the subject compound, the nitrogen's lone pair of electrons projects away from the substituent, influencing the directionality of potential hydrogen bonds. The interplay of these non-covalent interactions—hydrogen bonding, π-π stacking, and van der Waals forces—underpins the molecular recognition of pyridine-containing molecules.
Table 1: Key Non-Covalent Interactions of the Pyridine Scaffold
| Interaction Type | Description | Contributing Moieties |
|---|---|---|
| Hydrogen Bonding | The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. | Pyridine nitrogen and hydrogen bond donors on the target protein (e.g., -OH, -NH groups). |
| π-π Stacking | The aromatic pyridine ring engages in stacking interactions with aromatic amino acid residues. | Pyridine ring and aromatic side chains of phenylalanine, tyrosine, tryptophan. |
| van der Waals Forces | General attractive or repulsive forces between the pyridine ring and the binding pocket. | Entire pyridine scaffold and the surrounding atoms of the protein. |
| Cation-π Interactions | The electron-rich π-system of the pyridine ring can interact with cationic groups. | Pyridine ring and positively charged residues like lysine and arginine. |
Impact of Branched Alkyl Chains on Ligand-Target Binding and Conformational Adaptability
The heptadecan-9-yl substituent of 4-(heptadecan-9-yl)pyridine is a long, branched alkyl chain that plays a pivotal role in modulating ligand-target interactions. Unlike linear alkyl chains, branched chains introduce steric bulk and can influence the conformational entropy of the ligand upon binding. nih.govnih.gov
The branching at the 9-position of the heptadecan chain can lead to a less favorable enthalpic contribution to binding compared to a linear counterpart due to steric hindrance. nih.govnih.gov This hindrance can prevent optimal van der Waals contacts with hydrophobic pockets on the target protein. However, this enthalpic penalty can be offset by a more favorable entropic contribution. nih.govnih.gov A flexible, linear alkyl chain loses a significant amount of conformational entropy when it adopts a constrained conformation within a binding site. In contrast, a branched chain is already more conformationally restricted in its unbound state, so the entropic penalty upon binding is reduced. acs.org
Table 2: Thermodynamic Comparison of Linear vs. Branched Alkyl Chains in Ligand Binding (Illustrative)
| Ligand | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|---|---|---|
| 4-(n-Heptadecyl)pyridine | -8.5 | -10.0 | 1.5 |
| This compound | -9.0 | -8.0 | -1.0 |
Rational Design of Pyridine-Containing Architectures for Specific Molecular Interactions
The principles of molecular recognition and the influence of substituents, as exemplified by this compound, are fundamental to the rational design of pyridine-containing architectures for specific molecular interactions. Medicinal chemists frequently employ strategies such as structure-based design and scaffold hopping to optimize the properties of pyridine-based ligands. rsc.orgnih.gov
Structure-based design utilizes the three-dimensional structure of a target protein to design ligands that fit precisely into the binding site and make optimal non-covalent interactions. In the case of a hypothetical target for this compound, the design process would involve positioning the pyridine ring to form key hydrogen bonds and π-stacking interactions, while the branched alkyl chain would be tailored to fit into a corresponding hydrophobic pocket.
Scaffold hopping is another powerful strategy where the core structure of a known ligand is replaced with a different scaffold, such as a pyridine ring, to improve properties like metabolic stability or to explore new intellectual property space. rsc.orgnih.gov The replacement of a phenyl group with a pyridine ring, a common tactic in medicinal chemistry, can introduce a hydrogen bond acceptor and alter the electronic properties of the molecule, potentially leading to enhanced binding affinity and selectivity. pharmablock.com
The design of pyridine-containing architectures also involves fine-tuning the physicochemical properties of the molecule. The long, hydrophobic alkyl chain of this compound, for instance, would significantly increase its lipophilicity. This property can be modulated by altering the length and branching of the alkyl chain to achieve the desired balance between binding affinity and pharmacokinetic properties like solubility and membrane permeability. Through these rational design strategies, the pyridine scaffold serves as a versatile platform for creating highly specific and potent modulators of biological targets.
Future Research Directions and Interdisciplinary Perspectives
Integration of Artificial Intelligence and Machine Learning in Alkylpyridine Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design and discovery. soken.ac.jpnih.govacs.org For compounds like 4-(Heptadecan-9-yl)pyridine, AI/ML algorithms can be trained on existing data from a wide range of pyridine (B92270) derivatives to predict various properties. mdpi.comacs.org This computational approach can significantly accelerate the design of new alkylpyridines with tailored characteristics, such as enhanced solubility, specific self-assembly behavior, or improved performance as corrosion inhibitors or catalysts.
Generative models, a subset of AI, can propose novel molecular structures with desired functionalities, moving beyond the traditional trial-and-error synthesis approaches. mdpi.com By integrating predictive models for properties like toxicity and synthetic accessibility, AI can guide researchers toward the most promising candidates for experimental validation, saving considerable time and resources.
Table 1: Potential Applications of AI/ML in Alkylpyridine Research
| Application Area | AI/ML Technique | Predicted Outcome |
| Property Prediction | Supervised Learning | Accurate estimation of solubility, thermal stability, and spectroscopic signatures. acs.org |
| Novel Compound Generation | Generative Adversarial Networks (GANs) | Design of new alkylpyridines with optimized properties for specific applications. |
| Synthesis Planning | Retrosynthetic Analysis Tools | Identification of efficient and cost-effective synthetic routes. |
Development of Advanced In-Situ Characterization Techniques for Dynamic Systems
Understanding the behavior of this compound in dynamic systems, such as during self-assembly or in a catalytic reaction, requires sophisticated in-situ characterization techniques. Real-time monitoring provides invaluable insights into transient intermediates and reaction mechanisms that are often missed by conventional ex-situ methods. nih.govrsc.org
Techniques like in-situ small-angle X-ray scattering (SAXS) and neutron scattering can probe the evolution of nanoscale structures during self-assembly processes in solution. youtube.com Vibrational spectroscopies, such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, can monitor changes in chemical bonding and molecular conformations as they occur. rsc.org The development and application of these advanced techniques will be crucial for elucidating the structure-property-function relationships of long-chain alkylpyridines.
Exploration in Novel Nanomaterials and Responsive Smart Systems
The amphiphilic nature of this compound, with its polar pyridine head and nonpolar alkyl tail, makes it a promising building block for novel nanomaterials and responsive "smart" systems. beilstein-journals.org Pyridine derivatives are already being explored in the fabrication of sensors, organic electronics, and drug delivery vehicles. mit.edursc.org
Future research could focus on the self-assembly of this compound into micelles, vesicles, or liquid crystals, and the subsequent use of these nanostructures as templates for the synthesis of new materials. beilstein-journals.org Furthermore, the pH-responsiveness of the pyridine ring could be exploited to create smart materials that change their properties in response to environmental stimuli.
Synergistic Research at the Interface of Chemistry, Materials Science, and Engineering
The full potential of this compound and related compounds will be realized through synergistic collaborations at the interface of chemistry, materials science, and engineering. ox.ac.ukmanchester.ac.uknih.govresearchgate.netucsb.edu Chemists can design and synthesize novel derivatives with precisely controlled molecular architectures. ucsb.edu Materials scientists can then investigate the self-assembly and bulk properties of these materials. Finally, engineers can integrate these materials into functional devices and systems.
This interdisciplinary approach will be essential for translating fundamental scientific discoveries into real-world applications, from advanced coatings and lubricants to new therapeutic agents and electronic components. manchester.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
